1,3-Diphenoxybenzene
Overview
Description
1,3-Diphenoxybenzene: is an organic compound with the molecular formula C18H14O2 . It is also known by other names such as resorcinol diphenyl ether and m-diphenoxybenzene . This compound consists of a benzene ring substituted with two phenoxy groups at the 1 and 3 positions. It is a white crystalline solid with a melting point of approximately 59-61°C .
Mechanism of Action
Target of Action
It has been used as an internal standard during solid-phase extraction and gas chromatography coupled mass spectrometry . This suggests that it may interact with various chemical compounds during these processes.
Mode of Action
It’s known to be used in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases . This suggests that it may interact with these enzymes, possibly influencing their activity or structure.
Biochemical Pathways
Its use in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases suggests that it may play a role in the biochemical pathways involving these enzymes .
Pharmacokinetics
Its use as an internal standard in solid-phase extraction and gas chromatography suggests that it may have properties that allow it to be effectively separated and identified in these processes .
Result of Action
Its role in the synthesis of new carboxylate ligands for simulation of binuclear active centres of nonheme oxygenases suggests that it may influence the structure or activity of these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenoxybenzene can be synthesized through the reaction of resorcinol with phenol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ether linkage between the phenol and resorcinol molecules .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenoxybenzene has several scientific research applications, including:
Comparison with Similar Compounds
- 1,2-Diphenoxybenzene
- 1,4-Diphenoxybenzene
- 3-Phenoxyphenol
Comparison: 1,3-Diphenoxybenzene is unique due to the specific positioning of the phenoxy groups on the benzene ring. This positioning can influence its chemical reactivity and physical properties compared to its isomers, such as 1,2-diphenoxybenzene and 1,4-diphenoxybenzene. The differences in substitution patterns can lead to variations in their applications and effectiveness in different chemical and biological contexts .
Properties
IUPAC Name |
1,3-diphenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-3-8-15(9-4-1)19-17-12-7-13-18(14-17)20-16-10-5-2-6-11-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNRGGLCSLZOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063004 | |
Record name | Benzene, 1,3-diphenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Diphenoxybenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9720 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3379-38-2 | |
Record name | 1,3-Diphenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3379-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-diphenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003379382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-diphenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-diphenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-diphenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.166 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size of 1,3-diphenoxybenzene influence its fragmentation after X-ray absorption compared to smaller molecules like phenol and phenyl ether?
A1: Research using Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy and mass spectrometry has revealed that this compound exhibits weaker dependence on the excitation site and destination state for fragmentation compared to phenol and phenyl ether. [] This difference is attributed to the delocalization of valence electrons and rapid energy randomization within the larger this compound molecule, making specific dissociations less likely. []
Q2: Can this compound be used as an additive to enhance the performance of organic solar cells?
A2: Yes, recent studies have shown that this compound can be incorporated as a solid additive in semi-transparent organic solar cells (ST-OSCs). [] It functions by dual-regulating the molecular aggregation and crystallinity of the donor and acceptor materials within the active layer. [] This results in a broadened spectral response extending into the near-infrared region and improved light utilization efficiency. []
Q3: What are the catalytic properties of this compound? Can it be broken down into valuable products?
A3: Research indicates that this compound can be catalytically decomposed in the presence of palladium catalysts supported on acidic activated carbon aerogels. [] While the specific reaction mechanism and product selectivity require further investigation, this finding highlights the potential of using this compound as a feedstock for producing valuable monomeric cyclic compounds.
Q4: How does the presence of aromatic solvents affect the carbonization process of cellulose when this compound is used as a solvent?
A4: Studies using ultraviolet (UV) microscopy on cotton cellulose pyrolyzed in the presence of this compound and other aromatic solvents (benzophenone, diphenyl sulfide) at 280 °C revealed that the aromatic solvents reduced both the yield of solid carbonized products and the UV absorptivity of the resulting material. [] This suggests that the aromatic solvents interfere with the carbonization process, leading to less extensive carbon formation. []
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